molecular formula C23H34N2O2 B4854162 2-(BUTYRYLAMINO)-N~1~,N~1~-DICYCLOHEXYLBENZAMIDE CAS No. 5484-26-4

2-(BUTYRYLAMINO)-N~1~,N~1~-DICYCLOHEXYLBENZAMIDE

Cat. No.: B4854162
CAS No.: 5484-26-4
M. Wt: 370.5 g/mol
InChI Key: IWENFTMUEUKFCD-UHFFFAOYSA-N
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Description

2-(BUTYRYLAMINO)-N~1~,N~1~-DICYCLOHEXYLBENZAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with butyrylamino and dicyclohexyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for researchers.

Properties

IUPAC Name

2-(butanoylamino)-N,N-dicyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c1-2-11-22(26)24-21-17-10-9-16-20(21)23(27)25(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h9-10,16-19H,2-8,11-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWENFTMUEUKFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366018
Record name ZINC02464180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5484-26-4
Record name ZINC02464180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BUTYRYLAMINO)-N~1~,N~1~-DICYCLOHEXYLBENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The butyrylamino group can be introduced through a nucleophilic substitution reaction, where a suitable butyrylamine derivative reacts with a benzoyl chloride precursor. The dicyclohexyl groups are then added via a subsequent reaction, often involving the use of dicyclohexylcarbodiimide (DCC) as a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(BUTYRYLAMINO)-N~1~,N~1~-DICYCLOHEXYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(BUTYRYLAMINO)-N~1~,N~1~-DICYCLOHEXYLBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical studies.

    Industry: The compound could be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(BUTYRYLAMINO)-N~1~,N~1~-DICYCLOHEXYLBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(BUTYRYLAMINO)BENZAMIDE: Lacks the dicyclohexyl groups, which may result in different chemical and physical properties.

    N~1~,N~1~-DICYCLOHEXYLBENZAMIDE: Lacks the butyrylamino group, potentially altering its reactivity and applications.

Uniqueness

2-(BUTYRYLAMINO)-N~1~,N~1~-DICYCLOHEXYLBENZAMIDE is unique due to the presence of both butyrylamino and dicyclohexyl groups, which confer specific properties that may not be present in similar compounds. This uniqueness can be leveraged in various research and industrial applications, making it a valuable compound for further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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